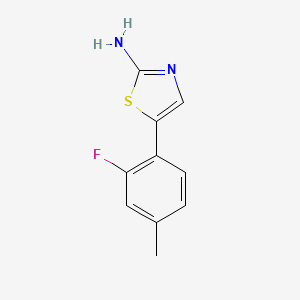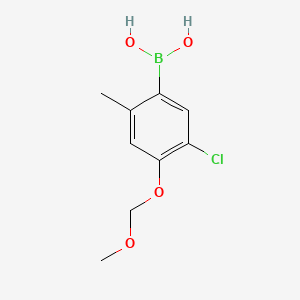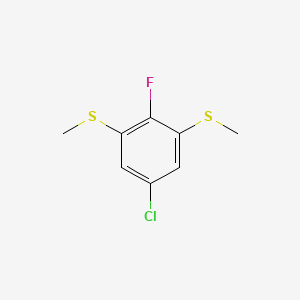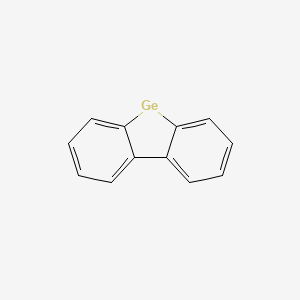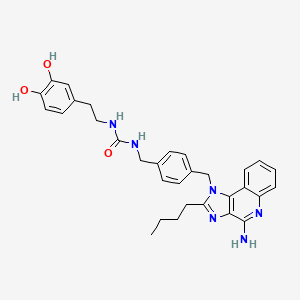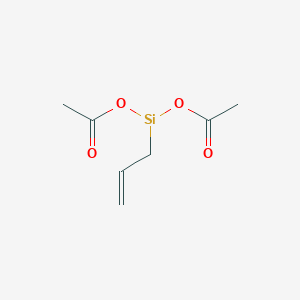
1-Ethenyl-1-Methyl-Silanediol 1,1-Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinylmethyldiacetoxysilane, with the chemical formula C7H12O4Si and CAS registry number 2944-70-9, is a colorless liquid known for its applications in various chemical processes. It is characterized by its vinyl and acetoxy functional groups, making it a versatile compound in the field of organosilicon chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinylmethyldiacetoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of dichloromethylvinylsilane with acetic anhydride in the presence of triethanolamine. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 3-4 hours .
Industrial Production Methods: In industrial settings, the production of vinylmethyldiacetoxysilane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Vinylmethyldiacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and acetic acid.
Condensation: Forms siloxane bonds through the elimination of acetic acid.
Electrophilic Substitution: The vinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Electrophilic Substitution: Requires electrophiles such as halogens or acids.
Major Products Formed:
Hydrolysis: Produces silanols and acetic acid.
Condensation: Forms siloxane polymers.
Electrophilic Substitution: Results in substituted vinylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
Vinylmethyldiacetoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates .
Wirkmechanismus
The mechanism by which vinylmethyldiacetoxysilane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The vinyl group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways. These interactions can lead to the formation of stable, cross-linked networks that enhance the properties of the final product .
Vergleich Mit ähnlichen Verbindungen
Vinylmethyldichlorosilane: Similar in structure but contains chlorine atoms instead of acetoxy groups.
Vinyltrimethoxysilane: Contains methoxy groups instead of acetoxy groups.
Vinyltriethoxysilane: Contains ethoxy groups instead of acetoxy groups.
Uniqueness: Vinylmethyldiacetoxysilane is unique due to its acetoxy functional groups, which provide distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications where controlled hydrolysis and condensation are required .
Eigenschaften
Molekularformel |
C7H11O4Si |
|---|---|
Molekulargewicht |
187.24 g/mol |
InChI |
InChI=1S/C7H11O4Si/c1-4-5-12(10-6(2)8)11-7(3)9/h4H,1,5H2,2-3H3 |
InChI-Schlüssel |
YLNVAIQCEFKMTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O[Si](CC=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



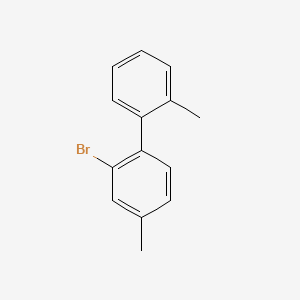
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)

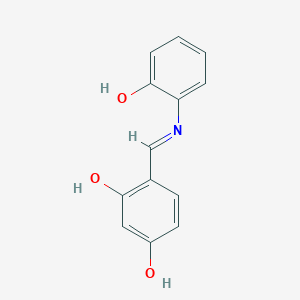
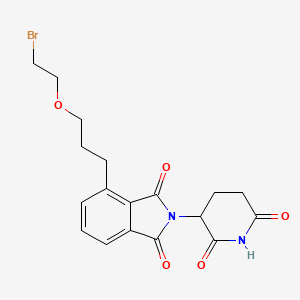
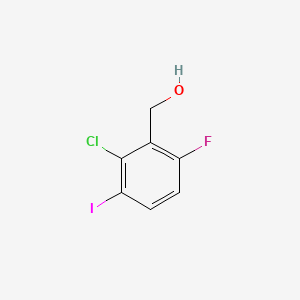
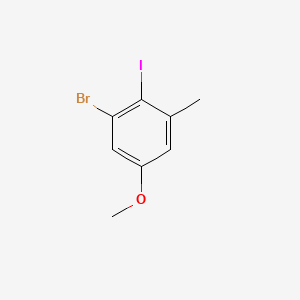
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
